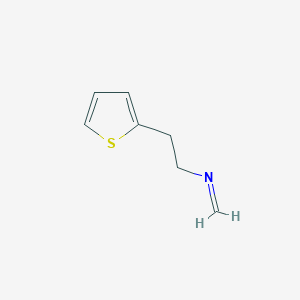

N-Methylene-2-Thiopheneethanamine

Description

N-Methylene-2-Thiopheneethanamine is a secondary amine derivative featuring a thiophene ring linked to an ethylamine backbone, with a methylene (-CH₂-) group attached to the nitrogen atom. The thiophene moiety introduces sulfur-based aromaticity, which may enhance electron-rich interactions in chemical or biological systems. Applications remain speculative but may align with pharmaceutical intermediates, as seen in structurally related compounds ().

Properties

IUPAC Name |

N-(2-thiophen-2-ylethyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZVDLUCJVLNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456064 | |

| Record name | N-[2-(Thiophen-2-yl)ethyl]methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111954-31-5 | |

| Record name | N-[2-(Thiophen-2-yl)ethyl]methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxyethane (Ethylene Oxide) Route

Process Summary:

- Step 1: Bromination of thiophene at low temperature (-10 to 10 °C) to produce 2-bromothiophene.

- Step 2: Formation of Grignard reagent by reacting 2-bromothiophene with magnesium chips in anhydrous solvent (ether, THF, toluene).

- Step 3: Reaction of the Grignard reagent with ethylene oxide (oxyethane) to yield 2-thiophene ethanol.

- Step 4: Esterification followed by ammonolysis under pressurized ammonia to convert 2-thiophene ethanol into 2-thiophene ethylamine.

Reaction Conditions and Yields:

| Step | Conditions | Key Reagents/Materials | Yield/Notes |

|---|---|---|---|

| Bromination | -10 to 10 °C, 2-6 hours, organic solvent | Thiophene, brominating agent (Br2, NBS, pyridine hydrobromide salt) | High purity 2-bromothiophene obtained via distillation |

| Grignard Reaction | 0-20 °C, anhydrous solvent | 2-bromothiophene, Mg chips, ethylene oxide | Controlled addition of ethylene oxide; antioxidant added post-reaction |

| Esterification & Ammonolysis | 5 °C for esterification; 0-35 °C, 0.6-0.65 MPa NH3 for ammonolysis | Benzene sulfonyl chloride, caustic soda, ammonia, methyl alcohol | Final product purity 99.3%, yield ~85% |

- Uses relatively cheap and readily available thiophene.

- Avoids toxic reducing agents.

- Mild reaction conditions and simple process.

- Suitable for industrial scale-up with manageable pollution and safety profile.

- Use of ethylene oxide (oxyethane) is hazardous due to toxicity and flammability.

- Requires careful control of reaction parameters to ensure safety and yield.

Reference: CN101885720B patent provides detailed experimental procedures and conditions for this route.

Protective Group-Aziridine Addition Route

Process Summary:

- Step 1: Addition reaction between activated 2-thiophene and N-(protective group)-aziridine to form N-(protective group)-2-thiophene ethylamine.

- Step 2: Removal of the protective group to yield 2-thiophene ethylamine.

- Mild reaction conditions.

- Avoids use of reducing agents and highly toxic substances.

- The protective group strategy facilitates selective reaction and purification.

- Reduced production cost.

- Simple process with low environmental impact.

- Avoids hazardous reagents like ethylene oxide and strong reductants.

- Facilitates industrial production.

- Requires additional step for protective group removal.

- Choice of protective group and its removal conditions can affect overall efficiency.

Reference: CN103373982A patent outlines this novel synthetic approach emphasizing mild conditions and environmental benefits.

Other Notable Methods (Brief Overview)

- Nitromethane Method: Involves multi-step reduction of nitro-substituted thiophene derivatives. This method suffers from long reaction times, use of toxic and volatile reductants, and complex procedures.

- Isopropyl Chloracetate Method: Uses phosphorus oxychloride and esterification steps followed by reduction. It requires harsh conditions and expensive catalysts, leading to lower yields and industrial unsuitability.

- 2-Thiophene Acetonitrile Method: Synthesizes 2-thiophene ethylamine via 2-chloromethyl thiophene and nitrile intermediates. This method involves highly toxic reagents and generates significant environmental pollution.

These methods are less favored for industrial applications due to their drawbacks related to toxicity, cost, and process complexity.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Intermediates | Reaction Conditions | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|---|

| Epoxyethane Route | Thiophene → 2-bromothiophene → Grignard → Ethylene oxide → Ammonolysis | Low temp bromination, Grignard at 0-20 °C, pressurized NH3 | Cost-effective, mild conditions, high purity product | Use of toxic ethylene oxide, safety risks | High (widely studied, scalable) |

| Protective Group-Aziridine Route | Activated 2-thiophene + N-(protective group)-aziridine | Mild, no strong reductants or toxic gases | Low cost, environmentally friendly, simple | Requires protective group handling | Promising for industrial use |

| Nitromethane Method | Nitrothiophene intermediates | Multi-step reduction, use of reductants | Established method | Toxic reductants, long reaction time | Limited due to toxicity |

| Isopropyl Chloracetate Method | 2-thiophene carboxaldehyde, ester intermediates | Harsh conditions, phosphorus oxychloride | Known route | Expensive catalysts, low yield | Poor |

| 2-Thiophene Acetonitrile Method | 2-chloromethyl thiophene, nitrile | Toxic reagents, reductive steps | Historical method | High toxicity, pollution | Poor |

Detailed Research Findings and Notes

- The epoxyethane route is well-documented for industrial synthesis, offering a balance between cost, yield (~85%), and product purity (99.3%) with manageable environmental impact when safety protocols are followed.

- Protective group-aziridine addition method is a newer approach that reduces hazardous reagent use and simplifies purification, potentially lowering environmental footprint and production cost.

- The choice of solvents, catalysts, and reaction parameters (temperature, pressure, molar ratios) critically influences yield and purity.

- Use of antioxidants during Grignard reaction helps prevent side reactions and degradation.

- Ammonolysis under pressurized conditions ensures efficient conversion of intermediates to the final amine.

- Fractional distillation under reduced pressure is employed to isolate the final product with high purity.

Chemical Reactions Analysis

Deprotection Reactions

N-Methylene-2-thiopheneethanamine is often synthesized as a protected intermediate (e.g., N-(protecting group)-2-thiophene ethylamine). Deprotection methods vary based on the protecting group (PG), as outlined in Table 1 :

| Protecting Group | Deprotection Condition | Reagent Ratio (mol) | Temperature (°C) |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Hydrochloric acid hydrolysis | 1:3 | 30–50 |

| Alloc (allyloxycarbonyl) | Trifluoroacetic acid hydrolysis | 1:5 | 60–100 |

| Trt (trityl) | Acetolysis | 1:10 | 100 |

| PMB (para-methoxybenzyl) | DDQ oxidation | 1:5 | 40–60 |

| Bn (benzyl) | Catalytic hydrogenation (H₂/Pd) | Normal pressure | 20–50 |

Key Observations :

-

Acid-sensitive groups (e.g., Boc, Alloc) are cleaved under acidic conditions (HCl or TFA) with yields up to 85% .

-

Oxidative deprotection (e.g., DDQ for PMB) requires mild heating (40–60°C) and achieves 80–90% efficiency .

-

Catalytic hydrogenation is effective for benzyl groups but necessitates palladium catalysts .

Schmidt Rearrangement

In a key synthetic route, this compound is generated via Schmidt rearrangement from 2-thiophene propionic acid. The reaction involves:

-

Acyl chloride formation : 2-Thiophene propionic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acyl chloride .

-

Hydrazoic acid reaction : The acyl chloride reacts with hydrazoic acid (HN₃) or sodium azide (NaN₃) under sulfuric acid catalysis, producing an intermediate isocyanate .

-

Rearrangement and hydrolysis : The isocyanate rearranges to form the amine, yielding this compound with a reported efficiency of 78–85% .

Reaction Equation :

Condensation with Carbonyl Compounds

The primary amine group participates in condensation reactions with aldehydes or ketones to form imines (Schiff bases). For example:

-

Reaction with benzaldehyde produces N-benzylidene-2-thiopheneethylamine , a stable imine derivative used in coordination chemistry.

General Reaction :

Conditions :

-

Solvent: Ethanol or dichloromethane

-

Catalyst: Anhydrous MgSO₄ (for water removal)

-

Yield: 70–90% depending on carbonyl substrate.

Alkylation and Acylation

The amine undergoes alkylation or acylation to form secondary/tertiary amines or amides:

-

Methylation : Treatment with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields N-methyl-2-thiopheneethylamine .

-

Acetylation : Reaction with acetyl chloride (CH₃COCl) produces N-acetyl-2-thiopheneethylamine , a common derivatization strategy for stability enhancement .

Example :

Scientific Research Applications

Medicinal Chemistry

N-Methylene-2-Thiopheneethanamine has shown significant potential in medicinal chemistry, particularly in antiviral and anticancer research.

Antiviral Activity

Research indicates that this compound acts as an inhibitor of hepatitis C virus replication by targeting heat shock protein 90 (Hsp90) in cellular environments. This mechanism is crucial as Hsp90 is involved in the stabilization of various proteins necessary for viral replication.

Anticancer Properties

The compound is also being investigated for its derivatives that may possess anticancer properties. Its structural characteristics allow it to interact with biological macromolecules, providing a pathway for the development of new therapeutic agents.

Nanotechnology and Material Science

This compound is utilized in enhancing the properties of materials, particularly in the field of nanotechnology.

Functionalization of Carbon Nanotubes

The compound has been employed in functionalizing multiwall carbon nanotubes, improving their electrical and mechanical properties. This application is critical for developing advanced nanomaterials used in electronics and composite materials.

Solar Cell Applications

In addition to carbon nanotubes, this compound has been explored as a ligand replacement in poly(3-hexylthiophene)/CdSe hybrid solar cells. This application highlights its potential in optoelectronic devices, contributing to more efficient energy conversion technologies .

Synthetic Methods

Various synthetic routes have been developed for producing this compound, which are essential for its large-scale application.

| Synthesis Method | Description | Advantages |

|---|---|---|

| Nitromethane Method | Two-step reduction process involving thiophenes and nitromethyl hydride. | Cost-effective but toxic reagents used. |

| Isopropyl Chloracetate Method | Involves the reaction of thiophenes with isopropyl chloracetate to form intermediates. | Simple process with moderate yield. |

| Epoxyethane Method | Uses epoxyethane to synthesize thiophene derivatives through mild conditions. | Environmentally friendly approach. |

These methods showcase the versatility and adaptability of synthesizing this compound for various applications.

Case Study 1: Antiviral Research

A study published in a peer-reviewed journal demonstrated the efficacy of this compound as an Hsp90 inhibitor, showing a significant reduction in hepatitis C viral load in vitro. The findings suggest that further development could lead to new antiviral therapies targeting similar pathways.

Case Study 2: Nanotube Functionalization

Research conducted on the functionalization of carbon nanotubes with this compound revealed enhanced electrical conductivity and mechanical strength compared to untreated nanotubes. This improvement opens avenues for applications in flexible electronics and high-performance materials.

Mechanism of Action

The mechanism of action of N-Methylene-2-Thiopheneethanamine involves its interaction with various molecular targets. It is believed to exert its effects by modulating the activity of specific enzymes and receptors in the body. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between N-Methylene-2-Thiopheneethanamine and structurally related compounds:

*Estimated where experimental data are unavailable.

Key Findings

Thiophene vs. Benzene Rings :

- Thiophene-based compounds (e.g., this compound, Thiophene fentanyl) exhibit greater electron density due to sulfur’s lone pairs, enhancing π-π stacking and receptor interactions compared to benzene analogs like N,N-Dimethyl-2-phenethylamine .

Amine Substituents :

- The methylene group in this compound reduces basicity relative to primary amines (e.g., 2-Thiopheneethylamine) but increases steric flexibility compared to rigid tertiary amines (e.g., N,N-Dimethyl-2-phenethylamine) .

Pharmacological Implications: Hydrochloride salts (e.g., Thiophene fentanyl, 5-Methoxy-... HCl) prioritize aqueous solubility for drug delivery, while non-salt forms (e.g., 2-Thiopheneethylamine) may serve as synthetic intermediates .

Lipophilicity Trends :

- This compound’s estimated XLogP (~1.5) positions it between 2-Thiopheneethylamine (XLogP 1.0) and N,N-Dimethyl-2-phenethylamine (~1.8), suggesting moderate membrane permeability .

Biological Activity

N-Methylene-2-Thiopheneethanamine, a compound characterized by its thiophene ring and methylene group, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is represented by the molecular formula . The presence of the thiophene ring contributes to its unique chemical reactivity and biological activity. The compound's structure allows it to interact with various biological targets, making it a valuable subject for research in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancerous cells.

- Inhibition of Kinase Activity : It can inhibit specific kinases involved in cancer cell signaling pathways.

Case Studies

- Case Study on Anticancer Effects : A study published in a peer-reviewed journal highlighted the effects of this compound on breast cancer cell lines. The compound was found to significantly reduce cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent for breast cancer treatment .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively .

The biological activity of this compound is attributed to its ability to modulate enzyme activities and receptor interactions. It is believed to inhibit enzymes involved in neurotransmitter biosynthesis, thereby affecting neuronal signaling pathways and potentially providing therapeutic effects for neurological disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| Thiophene | Simple aromatic ring | Limited biological activity | Less reactive due to absence of methylene group |

| 2-Thiophenemethanamine | Precursor | Similar properties | Lacks the methylene group |

| N-Methylthiophene | Methylated derivative | Varies; some neuroactive properties | Different reactivity due to methyl group |

Q & A

Q. What are the optimal synthetic routes for N-Methylene-2-Thiopheneethanamine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound (CAS 111954-31-5) can follow reductive amination strategies. A common approach involves reacting 2-thiopheneethanamine with formaldehyde under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation). To optimize yield, variables such as stoichiometric ratios (e.g., excess formaldehyde), solvent polarity (e.g., methanol vs. THF), and temperature (25–60°C) should be tested. Reaction progress can be monitored via TLC or LC-MS, with purification via column chromatography or recrystallization . Challenges in isolating the imine intermediate may require inert atmosphere conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : H NMR will show distinct signals for the thiophene protons (δ 6.8–7.2 ppm) and the methylene group (δ 3.5–4.0 ppm). C NMR confirms the imine carbon (δ 150–160 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode should display a molecular ion peak at m/z 139.22 (CHNS). Fragmentation patterns (e.g., loss of CHNH) aid structural validation .

- IR : Stretching vibrations for C=N (1650–1700 cm) and thiophene C-S (600–700 cm) are critical markers .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, temperature, and humidity. Accelerated testing (40°C/75% RH for 4 weeks) can predict shelf life. Analytical methods like HPLC with UV detection (λ = 254 nm) quantify degradation products (e.g., hydrolysis to 2-thiopheneethanamine). For long-term storage, recommend desiccated environments (-20°C) in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What computational strategies can model the electronic properties of this compound, and how do these correlate with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can predict molecular orbitals, charge distribution, and dipole moments. Compare computed IR/NMR spectra with experimental data to validate models. For example, the imine group’s electron-withdrawing effect lowers the thiophene ring’s HOMO energy, influencing reactivity in cross-coupling reactions . Software like Gaussian or ORCA is recommended .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in pharmacological studies (e.g., receptor binding affinity) may arise from impurities or stereochemical variations. Implement orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and enforce strict QC protocols (HPLC purity >98%). Meta-analyses of structure-activity relationships (SAR) should control for substituent effects (e.g., alkyl chain length on the amine) .

Q. What experimental designs are suitable for studying the degradation pathways of this compound in biological systems?

- Methodological Answer : Use isotopically labeled C/N analogs to track metabolic pathways in vitro (e.g., liver microsomes). LC-HRMS identifies phase I metabolites (e.g., oxidative deamination) and phase II conjugates (e.g., glutathione adducts). Statistical tools like PCA can differentiate degradation patterns across pH/temperature gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.